4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic molecule belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromophenyl group, and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a condensation reaction between the triazole derivative and 2-bromobenzaldehyde under basic conditions.
Attachment of the Dimethylaminophenyl Group: The final step involves the reaction of the intermediate with 4-dimethylaminobenzaldehyde, forming the desired compound through a Schiff base formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol: undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole ring and functional groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3-Bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-Bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. This positional difference can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C17H16BrN5S |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16BrN5S/c1-22(2)14-9-7-12(8-10-14)16-20-21-17(24)23(16)19-11-13-5-3-4-6-15(13)18/h3-11H,1-2H3,(H,21,24)/b19-11+ |
InChI Key |
VNLPQVPTLITAJC-YBFXNURJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br |
Origin of Product |
United States |
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